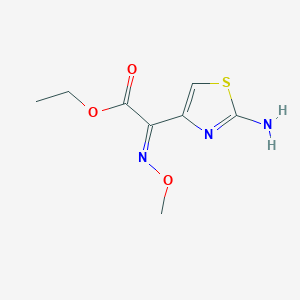

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Description

Properties

IUPAC Name |

ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-3-14-7(12)6(11-13-2)5-4-15-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10)/b11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBMBNPEUPDXRS-WDZFZDKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC)/C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214037 | |

| Record name | Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64485-88-7, 60846-15-3 | |

| Record name | Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64485-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-alpha-(methoxyimino)thiazol-4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060846153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftiofur oxime ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (Z)-2-amino-α-(methoxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-α-(methoxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFTIOFUR OXIME ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YVB0U48YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate, a key intermediate in the synthesis of third-generation cephalosporin antibiotics.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's structural characteristics, solubility, spectral properties, and stability. The guide also outlines detailed, field-proven methodologies for the experimental determination of these properties, ensuring scientific integrity and reproducibility. All data and protocols are supported by authoritative references to provide a self-validating and reliable resource for laboratory and development settings.

Introduction: The Pivotal Role in Cephalosporin Synthesis

This compound, hereafter referred to as the "compound," is a cornerstone in the synthetic pathways of numerous life-saving third-generation cephalosporin antibiotics, including cefmenoxime, ceftriaxone, and cefotaxime.[1] Its unique molecular architecture, featuring a 2-aminothiazole ring coupled with a methoxyimino ethanoate side chain, imparts the necessary structural motifs for potent antibacterial activity. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing stable formulations. This guide serves as a detailed repository of this essential information.

Molecular and Structural Properties

The foundational characteristics of the compound are summarized in the table below. These identifiers are crucial for accurate sourcing, regulatory documentation, and unambiguous scientific communication.

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate | [2] |

| Synonyms | ATE, Ethyl 2-amino-(methoxy imino)-4-thiazoleacetate | [3] |

| CAS Number | 64485-88-7 | [2][4][5] |

| Molecular Formula | C₈H₁₁N₃O₃S | [2][4] |

| Molecular Weight | 229.26 g/mol | [6][7] |

| Appearance | White to beige or yellow fine crystalline powder | [8][9] |

Structural Elucidation and Stereochemistry

The "(2Z)" designation in the IUPAC name is of critical importance, defining the stereochemistry around the carbon-nitrogen double bond of the methoxyimino group. This specific configuration is essential for its role in the synthesis of active pharmaceutical ingredients.

While a crystal structure for the ethyl ester was not found in the searched literature, the crystal structure of its methyl ester analog, (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate, provides significant insights.[10] In this analog, the planes of the 2-amino-1,3-thiazol-4-yl ring and the methyl ester group are oriented at a dihedral angle of 67.06 (7)°.[10] The crystal structure reveals the formation of inversion dimers linked by pairs of N—H⋯N hydrogen bonds.[10] It is highly probable that the ethyl ester derivative adopts a similar conformation.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. It is important to note that some of these values are predicted and should be experimentally verified for critical applications.

| Property | Value | Remarks | Source(s) |

| Melting Point | 162-164 °C | Lit. value | [1][3][11] |

| Boiling Point | 363.4 ± 34.0 °C | Predicted | [3][11] |

| Density | 1.41 ± 0.1 g/cm³ | Predicted | [3] |

| pKa | 2.57 ± 0.10 | Predicted | [3] |

| logP | 1.6 | Computed | [6] |

| Water Solubility | May decompose | [8] | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] | |

| Stability | Hygroscopic | [8] |

Experimental Protocols for Physicochemical Characterization

To ensure the highest degree of scientific rigor, the following section details the methodologies for the experimental determination of the compound's key physicochemical properties.

Determination of Solubility Profile

Causality: A comprehensive solubility profile is critical for selecting appropriate solvents for synthesis, purification, and formulation. The shake-flask method is the gold standard for determining equilibrium solubility, providing a robust and reproducible measure of a compound's solubility in a given solvent at a specific temperature.[12]

Protocol: Shake-Flask Method [1][12]

-

Preparation: Add an excess amount of the compound to a series of vials containing various solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile).

-

Equilibration: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles. Analyze the concentration of the compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Spectroscopic Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound.

Causality: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. This is the definitive method for structural confirmation.

Protocol: ¹H and ¹³C NMR Spectroscopy [4][7][9][13]

-

Sample Preparation: Dissolve 10-50 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, given its slight solubility).[4][9] Ensure the sample is free of particulate matter.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[13]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.

Causality: FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol: Attenuated Total Reflectance (ATR)-FTIR [2][5][14]

-

Sample Preparation: Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[2] Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the compound, such as N-H, C=O, C=N, and the thiazole ring vibrations.

Causality: Mass spectrometry determines the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Protocol: Electron Ionization (EI)-MS [8][15][16]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[15]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the fragments, which can be used to confirm the overall molecular structure.

Caption: Workflow for Spectroscopic Analysis.

Stability and Storage

The compound is reported to be hygroscopic, meaning it can absorb moisture from the atmosphere.[8] Therefore, it is crucial to store the material in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[17] Storage under an inert atmosphere is also recommended.[8]

Conclusion

This technical guide has synthesized the available data on the physicochemical properties of this compound. The provided information on its molecular structure, solubility, spectral characteristics, and stability, along with detailed experimental protocols, offers a robust resource for scientists and researchers. Adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the efficient use of this pivotal intermediate in the synthesis of third-generation cephalosporins.

References

-

PubChem. Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate | C8H11N3O3S | CID 5371522. [Link]

-

University of Colorado Boulder. NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. [Link]

-

PubChem. Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

ChemBK. ethyl-2-methoxy-amino-2-(2-amino-thiazole-4-yl) acetate. [Link]

-

PrepChem.com. Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Chemistry LibreTexts. 14.2: Acquiring a NMR Spectrum. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Pharmaguideline. Determination of Solubility in Pharmaceuticals. [Link]

-

NIH National Center for Biotechnology Information. (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. [Link]

-

University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

University of California, Davis. Sample preparation for FT-IR. [Link]

-

Emory University Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

-

Wikipedia. Electron ionization. [Link]

-

NIH National Center for Biotechnology Information. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. How To [chem.rochester.edu]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. edinst.com [edinst.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. echemi.com [echemi.com]

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in the synthesis of third-generation cephalosporin antibiotics. Understanding the spectroscopic signature of this molecule is paramount for researchers and drug development professionals to ensure structural integrity, purity, and for reaction monitoring during synthesis. This document synthesizes data from established spectroscopic databases and provides field-proven insights into the interpretation and acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Context

This compound (Molecular Formula: C₈H₁₁N₃O₃S, Molecular Weight: 229.26 g/mol ) possesses a unique combination of functional groups that give rise to a distinct and interpretable spectroscopic profile.[1] Its central role as a side-chain precursor in antibiotics like cefotaxime and ceftriaxone necessitates rigorous characterization.[2][3] The (Z)-configuration of the methoxyimino group is a critical stereochemical feature influencing its biological activity and is a key focus of the following spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are diagnostic of the electronic environment and connectivity of the protons.

1.1.1 Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 7.25 | s | 2H | -NH₂ |

| b | 6.78 | s | 1H | Thiazole C5-H |

| c | 4.18 | q, J = 7.1 Hz | 2H | -O-CH₂-CH₃ |

| d | 3.85 | s | 3H | -N-O-CH₃ |

| e | 1.25 | t, J = 7.1 Hz | 3H | -O-CH₂-CH₃ |

Note: Predicted data is based on typical chemical shift values for similar functional groups and analysis of related structures.[4][5]

1.1.2 Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is interpreted as follows:

-

-NH₂ Protons (a): The two protons of the primary amine on the thiazole ring are expected to appear as a broad singlet around 7.25 ppm. The chemical shift is downfield due to the electron-withdrawing nature of the aromatic ring. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

-

Thiazole Proton (b): The lone proton on the thiazole ring (at position 5) is anticipated to be a sharp singlet at approximately 6.78 ppm. It is a singlet because it has no adjacent protons to couple with.

-

Ethyl Ester Protons (c, e): The ethyl group gives rise to a classic quartet-triplet pattern. The methylene protons (-O-CH₂-) appear as a quartet at ~4.18 ppm due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet at ~1.25 ppm, coupled to the two methylene protons. The downfield shift of the methylene group is due to the deshielding effect of the adjacent oxygen atom.

-

Methoxyimino Protons (d): The three protons of the methoxy group (-O-CH₃) are chemically equivalent and not coupled to any other protons, thus they appear as a sharp singlet at around 3.85 ppm.

Caption: Molecular structure with proton assignments for ¹H NMR.

1.1.3 Experimental Protocol for ¹H NMR

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds and its ability to allow for the observation of exchangeable protons like those of the -NH₂ group.

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., Bruker's zg30) is typically sufficient.[6]

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm to cover the expected range of chemical shifts.

-

Acquisition Time (AQ): At least 3 seconds to ensure good resolution.[6]

-

Relaxation Delay (D1): A delay of 5 seconds is recommended to allow for full relaxation of all protons, ensuring accurate integration.[7]

-

Number of Scans (NS): 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a line broadening factor of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the types of carbon atoms (e.g., C=O, C=N, aromatic, aliphatic).

1.2.1 ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 168.8 | C=N (Thiazole C2) | Carbon in an imine-like environment, highly deshielded. |

| 162.5 | C=O (Ester) | Carbonyl carbon of the ester group.[8] |

| 149.5 | C=N (Imino) | Carbon of the methoxyimino group. |

| 142.1 | C4 (Thiazole) | Quaternary carbon of the thiazole ring attached to the side chain. |

| 108.5 | C5 (Thiazole) | Protonated carbon of the thiazole ring, appears upfield relative to other ring carbons. |

| 63.2 | -N-O-CH₃ | Methoxy carbon, deshielded by both nitrogen and oxygen. |

| 61.4 | -O-CH₂-CH₃ | Methylene carbon of the ethyl ester, deshielded by oxygen. |

| 14.1 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester, in a typical aliphatic region. |

Data sourced from SpectraBase and corroborated with typical chemical shift ranges.[9][10]

1.2.2 Interpretation of the ¹³C NMR Spectrum

The spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule. The downfield signals correspond to carbons in electron-poor environments (C=O, C=N), while the upfield signals represent the aliphatic carbons of the ethyl and methoxy groups. The assignments are based on established chemical shift ranges and comparison with similar structures.[5][11]

1.2.3 Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: A 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., Bruker's zgpg30) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set to ~220 ppm.

-

Acquisition Time (AQ): ~1.5 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 to 2048 scans are typically required to obtain a good signal-to-noise ratio for all carbons, especially the quaternary carbons.

-

-

Processing: Apply a line broadening of 1-2 Hz, Fourier transform, phase, and baseline correct. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

2.1.1 FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) of -NH₂ group |

| 3100 - 3000 | Medium | C-H stretching (aromatic/vinylic) of thiazole ring |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) of ethyl and methoxy groups |

| 1725 | Strong, Sharp | C=O stretching of the ester group |

| 1620 | Strong | N-H bending (scissoring) of the -NH₂ group |

| 1530 | Strong | C=N stretching of the thiazole ring and imino group |

| 1250 | Strong | C-O stretching (asymmetric) of the ester group |

| 1040 | Strong | N-O stretching of the methoxyimino group |

Data interpretation is based on established correlation tables and studies on similar thiazole derivatives.[12][13]

2.1.2 Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for all key functional groups:

-

The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretches of a primary amine.

-

A very strong and sharp peak around 1725 cm⁻¹ confirms the presence of the ester carbonyl group.

-

The strong band at 1530 cm⁻¹ is indicative of the C=N bonds within the thiazole ring and the imino moiety.

-

The presence of strong C-O and N-O stretching bands further corroborates the ester and methoxyimino functionalities.

2.1.3 Experimental Protocol for FTIR (KBr Pellet Method)

This method is chosen for its reliability with solid samples.

-

Sample Preparation:

-

Grind 1-2 mg of the compound with an agate mortar and pestle until a fine powder is obtained.[14]

-

Add approximately 100 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.[1]

-

Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Validation: The quality of the pellet is crucial. A sloping baseline can indicate scattering due to large particle size, requiring the sample to be re-ground and pressed.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

3.1.1 Mass Spectral Data (Electrospray Ionization - ESI)

-

Molecular Ion: [M+H]⁺ = 230.06 m/z

-

Calculated Exact Mass: 229.0521 g/mol [1]

3.1.2 Interpretation and Fragmentation Pathway

Using positive ion electrospray ionization (ESI+), the compound is expected to readily protonate, likely on the basic nitrogen of the amino group or the thiazole ring, to give a strong [M+H]⁺ peak at m/z 230.

The fragmentation of the parent ion can proceed through several pathways, providing structural information. A plausible fragmentation pathway is the loss of the ethyl ester group components.

Caption: Plausible ESI-MS fragmentation pathway.

3.1.3 Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid. The acid promotes protonation.

-

Instrument Setup: Use a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode (ESI+).

-

Capillary Voltage: Typically set between 3.0 and 4.0 kV.[3]

-

Cone Voltage: A low cone voltage (20-30 V) is used to observe the molecular ion with minimal fragmentation.[16]

-

Desolvation Gas: Nitrogen gas flow at a temperature of 250-350 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Validation: The system is validated by observing a sharp, symmetrical peak for the molecular ion with the expected isotopic distribution for the C₈H₁₁N₃O₃S formula.

References

-

Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020). University of Missouri. [Link]

-

Martin, G. E., & Williams, A. J. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]

-

FT-IR Sample Preparation Guide. Northern Illinois University. [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. [Link]

-

Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate | C8H11N3O3S | CID 5371522 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Lee, T. K., & Loke, W. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Singapore Medical Journal, 44(2), 82-91. [Link]

-

Chaudhry, S. B., Veve, M. P., & Wagner, J. L. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Pharmacy, 7(3), 103. [Link]

-

Derrick, M. R., Stulik, D., & Landry, J. M. (1999). Infrared Spectroscopy in Conservation Science. Scientific Tools in Conservation. Getty Conservation Institute. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 42(7), 841-855. [Link]

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (2024). LC-MS.com. [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchem. [Link]

-

10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

-

Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476. [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

(2Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetic acid ethyl ester. SpectraBase. [Link]

-

Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. [Link]

-

Introductory note on the 13C NMR spectrum of ethyl methanoate. (n.d.). Doc Brown's Chemistry. [Link]

-

Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3893. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Semantic Scholar. [Link]

Sources

- 1. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 4. anuchem.weebly.com [anuchem.weebly.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 13C nmr spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. elementlabsolutions.com [elementlabsolutions.com]

An In-depth Technical Guide to the Mechanism of Action of Cephalosporin Intermediates: The Case of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Abstract

Cephalosporins represent a cornerstone of antibacterial therapy, their efficacy intrinsically linked to their molecular structure. This guide delves into the mechanistic contributions of key structural motifs found in advanced-generation cephalosporins, using Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate as a focal point. This intermediate is not merely a synthetic precursor; it provides the critical C-7 acyl side chain that dictates the antibacterial spectrum and defensive capabilities of the final drug molecule. We will explore the fundamental interaction with penicillin-binding proteins (PBPs), analyze how the aminothiazole and methoxyimino moieties enhance potency and confer β-lactamase stability, and provide validated experimental protocols for assessing these properties. This document is intended for researchers, chemists, and drug development professionals seeking a deeper molecular understanding of cephalosporin action.

The Core Mechanism: Irreversible Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins, like all β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall. The integrity of this layer is maintained by a series of enzymes known as Penicillin-Binding Proteins (PBPs), which catalyze the final transpeptidation step to cross-link peptidoglycan strands.

The mechanism of inhibition is a classic example of targeted covalent inactivation:

-

Structural Mimicry : The strained β-lactam ring of the cephalosporin molecule mimics the D-Ala-D-Ala moiety of the natural PBP substrate.

-

Active Site Binding : This mimicry allows the cephalosporin to enter the PBP active site.

-

Covalent Acylation : A critical serine residue within the PBP active site nucleophilically attacks the carbonyl carbon of the β-lactam ring. This opens the ring and forms a stable, covalent acyl-enzyme complex.

-

Enzyme Inactivation : The formation of this covalent adduct is effectively irreversible and inactivates the PBP, halting peptidoglycan cross-linking.

-

Bactericidal Outcome : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Caption: Mechanism of PBP inactivation by a cephalosporin antibiotic.

The Pivotal Role of the C-7 Side Chain

While the β-lactam ring is the pharmacophore responsible for PBP inactivation, the substituents on the cephem nucleus dictate the drug's properties. The acylamino side chain at the C-7 position, derived from intermediates like this compound, is paramount for defining the antibacterial spectrum and resistance profile.

This intermediate confers two critical structural features upon the final cephalosporin molecule: the 2-aminothiazole ring and the (Z)-methoxyimino group .

The 2-Aminothiazole Ring: Enhancing Potency and Spectrum

The inclusion of a 2-aminothiazole moiety is a hallmark of many advanced-generation cephalosporins. Its primary role is to enhance the intrinsic antibacterial activity, particularly against Gram-negative bacteria. While the precise mechanism is multifaceted, it is understood to improve the drug's ability to penetrate the complex outer membrane of Gram-negative organisms and increase its affinity for target PBPs. The introduction of an amino group at the 2-position of the 7-acyl moiety has been shown to improve activity against challenging pathogens like Enterobacter cloacae.

The (Z)-Methoxyimino Group: A Shield Against β-Lactamases

The most significant threat to the efficacy of β-lactam antibiotics is the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.

The (Z)-syn-methoxyimino group provides a powerful defense against this enzymatic degradation. Its strategic placement provides steric hindrance, creating a molecular shield that physically blocks β-lactamases from accessing and hydrolyzing the β-lactam ring. This feature is a defining characteristic of third- and fourth-generation cephalosporins, granting them stability against a wide range of β-lactamases (especially Class A and C) and thus a broader spectrum of activity against resistant pathogens.

Caption: Functional contributions of key structural motifs in cephalosporins.

Countering Bacterial Resistance

The structural features imparted by the aminothiazole methoxyimino side chain directly counteract the most prevalent bacterial resistance mechanisms.

| Resistance Mechanism | Bacterial Strategy | Counteraction by the Side Chain |

| Enzymatic Degradation | Production of β-lactamase enzymes that hydrolyze the β-lactam ring. | The methoxyimino group provides steric bulk, protecting the ring from hydrolysis. |

| Target Modification | Alteration of PBP structures, reducing the binding affinity of the antibiotic. | The aminothiazole ring can enhance binding affinity to PBPs, helping to overcome minor structural changes. |

| Reduced Permeability | Modification of outer membrane porin channels in Gram-negative bacteria to restrict antibiotic entry. | The physicochemical properties of the aminothiazole side chain facilitate improved penetration. |

Experimental Validation Protocols

Synthesizing claims of enhanced stability and affinity requires rigorous experimental validation. The following protocols provide a framework for assessing the properties conferred by the C-7 side chain.

Protocol 1: β-Lactamase Stability Assay (Spectrophotometric)

This protocol determines the rate of hydrolysis of a cephalosporin by a specific β-lactamase enzyme.

-

Principle : The assay uses nitrocefin, a chromogenic cephalosporin. When its β-lactam ring is hydrolyzed, it undergoes a distinct color change (yellow to red), which can be measured spectrophotometrically at 486 nm. The test cephalosporin acts as a competitive inhibitor. Its stability is inversely proportional to the rate of nitrocefin hydrolysis.

-

Materials :

-

Purified β-lactamase enzyme (e.g., TEM-1, AmpC)

-

Phosphate buffer (pH 7.0)

-

Nitrocefin solution

-

Test cephalosporin (synthesized from the intermediate)

-

96-well microplate and plate reader

-

-

Methodology :

-

Prepare serial dilutions of the test cephalosporin in phosphate buffer.

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the β-lactamase solution to each well.

-

Add 20 µL of the test cephalosporin dilution (or buffer for control) to the appropriate wells.

-

Incubate for 10 minutes at room temperature to allow the enzyme and inhibitor to interact.

-

Initiate the reaction by adding 20 µL of nitrocefin solution to all wells.

-

Immediately begin kinetic reading on a microplate reader at 486 nm, taking measurements every 30 seconds for 15 minutes.

-

Data Analysis : Calculate the rate of hydrolysis (Vmax) for each concentration. A lower rate compared to the control indicates greater stability of the test compound.

-

Protocol 2: Penicillin-Binding Protein (PBP) Affinity Assay (Competitive)

This protocol measures the concentration of the test cephalosporin required to inhibit 50% of the binding of a fluorescent penicillin to a target PBP (IC50).

-

Principle : A fluorescently labeled β-lactam (e.g., Bocillin™ FL) is used to bind to PBPs extracted from a target bacterium. The test cephalosporin is added in increasing concentrations to compete for binding. A lower IC50 value indicates a higher binding affinity.

-

Materials :

-

Bacterial membrane preparation containing PBPs (e.g., from E. coli)

-

Bocillin™ FL (fluorescent penicillin)

-

Test cephalosporin

-

Phosphate buffer (pH 7.0)

-

SDS-PAGE equipment and fluorescence gel scanner

-

-

Methodology :

-

Prepare serial dilutions of the test cephalosporin.

-

In microcentrifuge tubes, mix 20 µL of the bacterial membrane preparation with 5 µL of the test cephalosporin dilution.

-

Incubate for 15 minutes at 37°C to allow for competitive binding.

-

Add 5 µL of Bocillin™ FL to each tube and incubate for an additional 30 minutes at 37°C.

-

Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins via SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Data Analysis : Quantify the fluorescence intensity of the PBP bands for each concentration. Plot the intensity against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for evaluating cephalosporin stability and affinity.

Conclusion

The intermediate this compound is far more than a simple building block. It is the architectural blueprint for the C-7 side chain that endows advanced-generation cephalosporins with their most vital characteristics. Its constituent parts—the aminothiazole ring and the methoxyimino group—work in concert to enhance antibacterial potency while simultaneously providing a robust defense against the primary bacterial resistance mechanism of enzymatic degradation. Understanding the mechanistic contributions of such intermediates is fundamental to the rational design of future antibiotics capable of overcoming the ever-evolving challenge of bacterial resistance.

References

-

Science Prof Online. Mode of Action (MOA) of Cephalosporin Antibiotics. [Link]

-

Lecturio. Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. [Link]

-

Wikipedia. Cephalosporin. [Link]

-

National Center for Biotechnology Information. Cephalosporins - StatPearls. [Link]

-

MSD Manual Professional Edition. Cephalosporins - Infectious Diseases. [Link]

-

PubMed. [Cephalosporins: Bacterial Resistance Measured by Penicillin-Binding Proteins]. [Link]

- PubMed. Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)

The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3][4] This structural motif is a key component in a number of clinically successful drugs, underscoring its importance in drug design and development.[4][5] This technical guide provides a comprehensive overview of the biological activities of 2-aminothiazole derivatives, with a focus on their applications in anticancer, anti-inflammatory, antimicrobial, and neuroprotective therapies. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for the synthesis and evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery.

The 2-Aminothiazole Core: A Versatile Pharmacophore

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with an amino group at the 2-position.[6] This "privileged structure" is found in both natural and synthetic compounds and is known for its ability to interact with a variety of biological targets.[7][8] Its versatility stems from the ease of synthetic modification at multiple positions of the thiazole ring, allowing for the fine-tuning of physicochemical properties and biological activity.[1][7]

Therapeutic Applications of 2-Aminothiazole Derivatives

The broad spectrum of biological activities exhibited by 2-aminothiazole derivatives has led to their investigation in numerous therapeutic areas.[2][4]

Anticancer Activity

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, with some compounds progressing to clinical use.[5][9] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[9]

Mechanism of Action: A prominent example is Dasatinib , a potent multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10] Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL kinase, an abnormal protein that drives the growth of cancer cells in these leukemias.[11][12] It also inhibits other kinases such as the SRC family kinases.[11][12][13] By binding to the ATP-binding site of these kinases, Dasatinib blocks the downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.[12]

Signaling Pathway: BCR-ABL Kinase Inhibition by Dasatinib

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling and promoting apoptosis.

Structure-Activity Relationship (SAR): SAR studies have shown that modifications at the N-2, C-4, and C-5 positions of the 2-aminothiazole ring significantly influence anticancer activity.[7][14] For instance, the introduction of substituted benzoyl groups at the N-2 position has been shown to dramatically improve antitubercular activity, a principle that can be extrapolated to other biological targets.[14]

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

Mechanism of Action: Meloxicam , a nonsteroidal anti-inflammatory drug (NSAID), is a well-known example.[15] It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[16] Meloxicam's mechanism involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[15][16][17] It shows a preferential inhibition of COX-2 over COX-1, which is thought to contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[15][17]

Signaling Pathway: COX Inhibition by Meloxicam

Caption: Meloxicam inhibits COX enzymes, reducing prostaglandin synthesis and inflammation.

Antimicrobial Activity

The 2-aminothiazole scaffold is a constituent of numerous compounds with significant antibacterial and antifungal properties.[1][18]

Mechanism of Action: The precise mechanisms of action for many 2-aminothiazole-based antimicrobial agents are still under investigation. However, it is believed that they may act by inhibiting essential microbial enzymes or disrupting cell wall synthesis. Some derivatives have shown potent activity against a panel of bacterial and fungal strains, in some cases exceeding the efficacy of standard antibiotics like ampicillin and streptomycin.[18] Recent studies have also explored their potential as synergists with existing antibiotics, such as polymyxin E, to combat multidrug-resistant bacteria.[19]

Neuroprotective Activity

2-Aminothiazole derivatives have shown promise in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease.[2]

Mechanism of Action: Pramipexole , a dopamine agonist, is used to treat the symptoms of Parkinson's disease and restless legs syndrome.[20][21] Its therapeutic effect is attributed to its ability to stimulate dopamine receptors in the brain, particularly the D2 and D3 subtypes, thereby compensating for the dopamine deficiency that characterizes Parkinson's disease.[20][22][23] More recent research has also identified 2-aminothiazole derivatives that can inhibit neuronal degeneration in tau-driven models of Alzheimer's disease, suggesting a potential role in combating tauopathies.[24]

Synthesis and Biological Evaluation: Experimental Protocols

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[25]

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazoles.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the corresponding thiourea or thioamide derivative (1-1.2 equivalents) in a suitable solvent such as ethanol.

-

Reaction: Stir the mixture at room temperature or heat under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[26] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the desired 2-aminothiazole derivative.[26]

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary: Antiproliferative Activity of Selected 2-Aminothiazole Derivatives

The following table summarizes the antiproliferative activity of selected 2-aminothiazole derivatives from various studies, highlighting the impact of different substitution patterns.[7]

| Compound ID | Core Structure | Substituents | Cell Line(s) | IC50 (µM) |

| Analog 1 | 2-Aminothiazole | Complex side chain at N-2 | Various | Potent |

| Analog 2 | 2-Amino-5-bromo-4-t-butylthiazole | Varied at N-2 | Various | Varies |

| Dasatinib | 2-Aminothiazole | Complex pyrimidine and piperazine moieties | CML, ALL | Subnanomolar to nanomolar |

Conclusion and Future Perspectives

The 2-aminothiazole scaffold remains a highly valuable and "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, leading to the development of important therapeutic agents. The continued exploration of the chemical space around the 2-aminothiazole nucleus, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds significant promise for the discovery of novel and more effective drugs for a multitude of diseases. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles.

References

-

Meloxicam: Package Insert / Prescribing Information / MOA - Drugs.com. Available from: [Link]

-

Meloxicam - Wikipedia. Available from: [Link]

-

The Science Behind Dasatinib: A Potent Tyrosine Kinase Inhibitor. Available from: [Link]

-

What is the mechanism of Dasatinib? - Patsnap Synapse. Available from: [Link]

-

Soković, M., et al. (2017). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1139-1147. Available from: [Link]

-

What is the mechanism of Meloxicam? - Patsnap Synapse. Available from: [Link]

-

What is the mechanism of Pramipexole Dihydrochloride? - Patsnap Synapse. Available from: [Link]

-

Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Available from: [Link]

-

Pramipexole: Package Insert / Prescribing Information / MOA - Drugs.com. Available from: [Link]

-

Pramipexole: MedlinePlus Drug Information. Available from: [Link]

-

Pharmacology of Meloxicam (Mobic) ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. Available from: [Link]

-

Pramipexole Dihydrochloride 0.5mg Tablet: A Clinical Overview - GlobalRx. Available from: [Link]

-

Meloxicam is for Effective Pain Relief and Inflammation Management. Available from: [Link]

-

Pramipexole | C10H17N3S | CID 119570 - PubChem - NIH. Available from: [Link]

-

Gray, A. L., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 20(12), 3867-3877. Available from: [Link]

-

Dasatinib: MedlinePlus Drug Information. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available from: [Link]

-

Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available from: [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. Available from: [Link]

-

Annadurai, S., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(24), 7719-7725. Available from: [Link]

-

Kováčová, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3123. Available from: [Link]

-

Wang, Y., et al. (2024). Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria. European Journal of Medicinal Chemistry, 279, 116879. Available from: [Link]

-

Rickard, J. E., et al. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences, 43(5), 386-392. Available from: [Link]

-

Fakhri, F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Available from: [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available from: [Link]

-

2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. Available from: [Link]

-

Fakhri, F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available from: [Link]

-

Ghaemmaghami, S., et al. (2008). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology, 82(21), 10576-10584. Available from: [Link]

-

Zarei, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9345-9356. Available from: [Link]

-

2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents | Request PDF. Available from: [Link]

-

Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available from: [Link]

-

Development of 2-aminothiazole core in anticancer therapeutic areas - ResearchGate. Available from: [Link]

-

Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available from: [Link]

-

Sharma, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 114, 124-151. Available from: [Link]

-

Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors | Request PDF - ResearchGate. Available from: [Link]

-

Zhang, H., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113642. Available from: [Link]

-

Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available from: [Link]

-

Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase - ResearchGate. Available from: [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed Central. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]

- 11. nbinno.com [nbinno.com]

- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 13. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 14. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Meloxicam - Wikipedia [en.wikipedia.org]

- 16. Meloxicam: Package Insert / Prescribing Information / MOA [drugs.com]

- 17. What is the mechanism of Meloxicam? [synapse.patsnap.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. drugs.com [drugs.com]

- 21. Pramipexole: MedlinePlus Drug Information [medlineplus.gov]

- 22. What is the mechanism of Pramipexole Dihydrochloride? [synapse.patsnap.com]

- 23. Articles [globalrx.com]

- 24. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 26. derpharmachemica.com [derpharmachemica.com]

CAS number and molecular structure of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

An In-depth Technical Guide to Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate: Synthesis, Properties, and Applications in Cephalosporin Chemistry

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of compounds targeting a wide array of biological targets, from kinases to bacterial enzymes. Within this important class of molecules, this compound stands out as a critical high-value intermediate, particularly in the synthesis of third and fourth-generation cephalosporin antibiotics.[2][3] The specific (Z)-geometry of the methoxyimino group is crucial for the antibacterial efficacy of the final drug products. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific work. This section details the fundamental identifiers and structural representation of the title compound.

1.1. Nomenclature and Registration

-

Systematic IUPAC Name: ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate[4]

-

Common Synonyms: Ethyl 2-(2-aminothiazol-4-yl)-(Z)-2-(methoxyimino)acetate, (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate, ATE[3][4][5]

1.2. Molecular Formula and Weight

1.3. Structural Representation

The molecule's structure is defined by an ethyl ester group, a (Z)-configured methoxyimino moiety, and the 2-aminothiazole ring. These features are encoded in various line notations used in cheminformatics.

Below is a two-dimensional diagram of the molecular structure, generated using the DOT language, illustrating the connectivity of the atoms.

Caption: General workflow for the synthesis via Fischer esterification.

3.2. Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reactor Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (100 g, 0.497 mol).

-

Reagent Addition: Add absolute ethanol (500 mL). Stir the suspension to ensure good mixing.

-

Catalysis: Carefully and slowly, add concentrated sulfuric acid (15 mL) to the stirred suspension. The addition is exothermic and should be done with cooling in an ice bath. Alternatively, dry hydrogen chloride gas can be bubbled through the mixture. The acid catalyst is essential; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 1 L of ice-cold water. A precipitate will form. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7. This step quenches the acid catalyst and precipitates the ester, which is less soluble in neutral water.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 200 mL) to remove any inorganic salts.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 40-50 °C. The expected yield is typically in the range of 80-90%.

Applications in Drug Development

The primary and most significant application of this compound is its role as a key side-chain intermediate in the synthesis of advanced cephalosporin antibiotics. [2][3][8] 4.1. Role in Cephalosporin Synthesis

The 2-amino-1,3-thiazol-4-yl)(methoxyimino)acetyl moiety is attached at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) or a related cephalosporin nucleus. This specific side chain confers potent broad-spectrum activity against Gram-negative bacteria and stability against many β-lactamase enzymes.

To be coupled with the cephalosporin core, the carboxylic acid of the side chain (or in this case, the ester) must first be activated. The ethyl ester can be hydrolyzed back to the acid, which is then converted to a more reactive species like an acid chloride or an activated thioester. [9][10][11]For instance, conversion to Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride allows for efficient acylation of the 7-amino group on the cephalosporin core. [11]

Caption: Role as an intermediate in cephalosporin synthesis.

4.2. Examples of Final Drug Products

-

Ceftriaxone: A widely used third-generation cephalosporin for treating bacterial meningitis, pneumonia, and gonorrhea.

-

Cefotaxime: Another core antibiotic on the WHO's Model List of Essential Medicines.

-

Ceftizoxime: Used for infections of the lower respiratory tract, skin, and urinary tract.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. Based on aggregated safety data, this compound presents moderate hazards.

5.1. Hazard Identification

-

GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319). [3][5][6]It is classified as an irritant (Xi). [3][5]* Precautionary Statements:

-

P264: Wash skin thoroughly after handling. [6] * P280: Wear protective gloves/eye protection/face protection. [6] * P302 + P352: IF ON SKIN: Wash with plenty of water. [6] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5] 5.2. First Aid Measures

-

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [12]* Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, consult a physician. [6]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [6][12]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [12] 5.3. Handling and Storage

-

Handling: Work under a chemical fume hood. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. [12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [5]The material may be air and light-sensitive and hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

References

-

ethyl-2-methoxy-amino-2-(2-amino-thiazole-4-yl) acetate. ChemBK. [Link]

-

Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. PubChem. [Link]

-

(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. National Institutes of Health (NIH). [Link]

-

Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. PrepChem.com. [Link]

-

S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate. PubChem. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. CNKI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. ETHYL 2-(2-AMINOTHIAZOLE-4-YL)-2-METHOXYIMINOACETATE | 60846-15-3 [amp.chemicalbook.com]

- 4. Ethyl (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate | C8H11N3O3S | CID 5371522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate | C13H10N4O2S3 | CID 198589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemicea.com [chemicea.com]

An In-Depth Technical Guide to the Solubility and Stability of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of a Cephalosporin Intermediate

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate is a critical starting material in the synthesis of numerous third-generation cephalosporin antibiotics. Its molecular structure, featuring a reactive aminothiazole ring and a methoxyimino group, is fundamental to the efficacy of blockbuster drugs such as ceftriaxone and cefotaxime. The precise control over its purity and integrity during synthesis and storage is paramount, as any degradation can impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the solubility and stability of this key intermediate, offering field-proven insights and robust protocols to ensure its optimal use in drug development.

Physicochemical Properties at a Glance

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, processing, and formulation.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 64485-88-7 | [2] |

| Molecular Formula | C₈H₁₁N₃O₃S | [2] |

| Molecular Weight | 229.26 g/mol | [1] |

| Appearance | White to beige or yellow fine crystalline powder | [3] |

| Melting Point | 161-164 °C | [2][3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Solubility Profile: A Guide to Solvent Selection

The solubility of this compound is a critical parameter for its use in synthesis, purification, and analysis. While specific quantitative data is sparse in publicly available literature, its structural analogues and general chemical characteristics provide a strong basis for predicting its solubility behavior. The presence of both polar functional groups (amino, ester, imino) and a heterocyclic ring system suggests a degree of solubility in a range of organic solvents.

Aqueous Solubility: The compound is noted to potentially decompose in water, suggesting that prolonged exposure to aqueous media, especially at non-neutral pH, should be avoided.[2][3]

Organic Solvent Solubility: Based on the synthesis of related compounds, this intermediate is expected to be soluble in polar organic solvents. For instance, a similar intermediate, 2-Mercapto-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate, is dissolved in methanol for subsequent reactions.[4] Synthesis protocols for derivatives often utilize solvents like ethyl acetate, ethanol, and diisopropyl ether for extraction and washing, indicating its solubility in these media.

Predicted Solubility:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group can hydrogen bond with the amine and carbonyl groups of the solute. |

| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle; the ethyl ester group of the solute is compatible with the solvent. |

| Ethers | Diisopropyl ether | Sparingly Soluble | Lower polarity compared to alcohols and esters, likely resulting in lower solubility. |

| Halogenated Solvents | Dichloromethane | Soluble | Effective at dissolving a wide range of organic compounds. |

| Aprotic Polar Solvents | Acetonitrile, DMF | Soluble | High dielectric constants and ability to engage in dipole-dipole interactions. |

| Water | - | Sparingly Soluble (with potential decomposition) | The molecule has polar groups but also a significant non-polar carbon backbone. Hydrolytic instability is a concern. |